![molecular formula C22H30Ti B14764587 carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) CAS No. 160335-85-3](/img/structure/B14764587.png)
carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) is a complex organometallic compound It is known for its unique structure, which includes a titanium center coordinated with two tetrahydroindenyl ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) typically involves the reaction of titanium tetrachloride with the corresponding tetrahydroindenyl lithium reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+2LiC9H9→Ti(C9H9)2+4LiCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The tetrahydroindenyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields titanium dioxide, while reduction can produce lower oxidation state titanium compounds.
Aplicaciones Científicas De Investigación
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Applications: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Industrial Applications: It is used in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism by which carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The titanium center acts as a Lewis acid, activating substrates and enabling reactions that would otherwise be difficult to achieve. The tetrahydroindenyl ligands provide stability and enhance the reactivity of the titanium center.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)dimethylzirconium(IV): This compound is similar in structure but contains zirconium instead of titanium.
Bis(cyclopentadienyl)titanium(IV) dichloride: Another titanium-based compound with cyclopentadienyl ligands instead of tetrahydroindenyl ligands.
Uniqueness
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) is unique due to its specific ligand structure, which provides distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications and enable it to facilitate reactions that similar compounds may not be able to achieve.
Propiedades
Número CAS |
160335-85-3 |
|---|---|
Fórmula molecular |
C22H30Ti |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) |
InChI |
InChI=1S/C20H24.2CH3.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H3;/q-2;2*-1;+4 |
Clave InChI |
KDIIRJBJAKDKFD-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].C1CCC2=C(C=C[C-]2C1)CC[C-]3C=CC4=C3CCCC4.[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




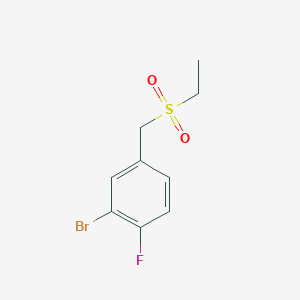

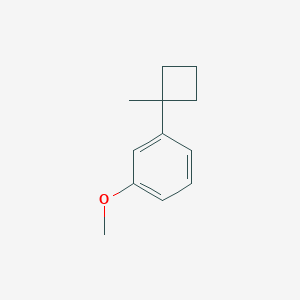
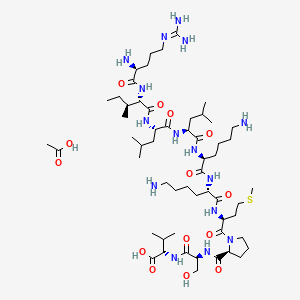

![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14764540.png)
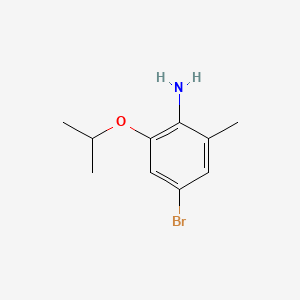
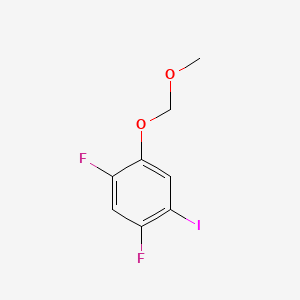


![5'-Bromo-2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14764595.png)
![6-[2-[4-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14764601.png)
